molecular formula C12H18N6O B6642413 N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide

N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide

Cat. No. B6642413
M. Wt: 262.31 g/mol
InChI Key: AHRFQPRJEAEQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide prevents the activation and proliferation of B-cells, which are involved in the development of various types of cancer and autoimmune diseases. In addition, N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide has been shown to inhibit other kinases, such as JAK2 and FLT3, which are also involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide has been well-tolerated and has shown minimal toxicity. N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of other cancer treatments. In addition, N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide has been shown to reduce inflammation and autoantibody production in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide is its selectivity for BTK, which reduces the risk of off-target effects. N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide has also shown good oral bioavailability and a long half-life, which makes it a suitable candidate for oral administration. However, one of the limitations of N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide is its relatively low potency compared to other BTK inhibitors. In addition, N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for the development of N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide. One direction is to optimize the synthesis method to improve the potency and selectivity of the compound. Another direction is to evaluate the safety and efficacy of N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide in clinical trials, both as a monotherapy and in combination with other cancer treatments. In addition, N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide could be evaluated as a treatment for other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Finally, N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide could be further optimized to improve its pharmacokinetic properties, such as its solubility and bioavailability, to enhance its clinical utility.

Synthesis Methods

The synthesis of N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide involves a multi-step process that includes the preparation of key intermediates and the final coupling reaction. The first step involves the preparation of 2-amino-6-chloro-pyrazine, which is then converted into 2-azido-6-chloro-pyrazine. The second step involves the preparation of 2-aminopyridine, which is then converted into 2-azidopyridine. The third step involves the coupling of 2-azido-6-chloro-pyrazine and 2-azidopyridine using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring. The final step involves the coupling of the triazole intermediate with tert-butyl 2-bromo-2-methylpropanoate to form N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide.

Scientific Research Applications

N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of various types of cancer cells, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. In addition, N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide has shown potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

properties

IUPAC Name

N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O/c1-8(11(19)16-12(2,3)4)15-9-10-17-14-7-18(10)6-5-13-9/h5-8H,1-4H3,(H,13,15)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRFQPRJEAEQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)NC1=NC=CN2C1=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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